molecular formula C12H11ClN2O B8304915 6-Chloro-1-(1-ethoxyvinyl) phthalazine

6-Chloro-1-(1-ethoxyvinyl) phthalazine

Cat. No. B8304915
M. Wt: 234.68 g/mol
InChI Key: ZBSWZJGLSZDKCM-UHFFFAOYSA-N
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Patent
US08101612B2

Procedure details

In a glass tube, a mixture of 1,6-dichlorophthalazine (1.18 g, 5.93 mmol) in 7.0 mL of DMF was treated with copper(I) iodide (113 mg, 0.59 mmol), tetrakistriphenylphosphine palladium (343 mg, 0.29 mmol) followed by tributyl(1-ethoxyvinyl)stannane (2.10 mL, 6.23 mmol). The glass tube was sealed and heated at 100° C. for 25 min in a microwave. The mixture was loaded on a silica gel column, eluting with 50-100% EtOAc in Hexanes, to provide 6-chloro-1-(1-ethoxyvinyl) phthalazine as a brown oil. MS (ESI, pos. ion) m/z: 235.1 (M+1).
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
343 mg
Type
reactant
Reaction Step Three
Name
copper(I) iodide
Quantity
113 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[CH:5]=[N:4][N:3]=1.C([Sn](CCCC)(CCCC)[C:18]([O:20][CH2:21][CH3:22])=[CH2:19])CCC>CN(C=O)C.[Cu]I>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[C:2]([C:18]([O:20][CH2:21][CH3:22])=[CH2:19])=[N:3][N:4]=[CH:5]2

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
ClC1=NN=CC2=CC(=CC=C12)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Step Three
Name
tetrakistriphenylphosphine palladium
Quantity
343 mg
Type
reactant
Smiles
Name
copper(I) iodide
Quantity
113 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The glass tube was sealed
WASH
Type
WASH
Details
eluting with 50-100% EtOAc in Hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=NN=C(C2=CC1)C(=C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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